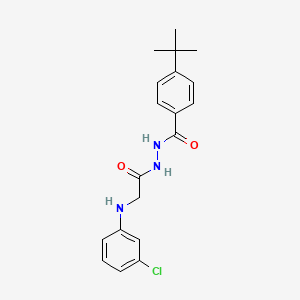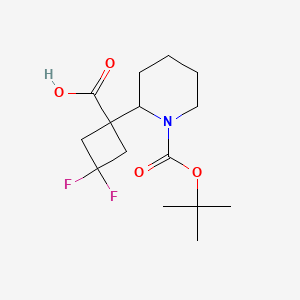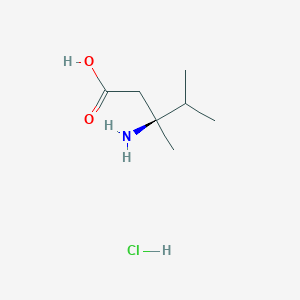
(1-Adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine is a compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and pyridine derivatives.
Reaction Conditions: The adamantane derivative is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group. This is followed by a nucleophilic substitution reaction with a pyridine derivative.
Catalysts and Solvents: Common catalysts include palladium or copper complexes, and solvents such as dimethylformamide or tetrahydrofuran are often used to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for research applications.
Analyse Des Réactions Chimiques
1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted adamantane and pyridine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis, which are critical in the context of its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(adamantan-1-yl)ethanamine and N-(pyridin-4-ylmethyl)ethanamine share structural similarities but differ in their specific functional groups and overall properties.
Uniqueness: The presence of both adamantane and pyridine moieties in 1-(Adamantan-1-yl)-N-(pyridin-4-ylmethyl)ethanamine imparts unique chemical and biological properties, making it a valuable compound for diverse research applications.
Propriétés
Formule moléculaire |
C18H26N2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-(1-adamantyl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H26N2/c1-13(20-12-14-2-4-19-5-3-14)18-9-15-6-16(10-18)8-17(7-15)11-18/h2-5,13,15-17,20H,6-12H2,1H3 |
Clé InChI |
DTFSRLNARQAVEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12993129.png)



![4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12993173.png)
![4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid](/img/structure/B12993180.png)
![5-Methyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B12993191.png)
![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)
![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)


![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)
![5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)
